1-tert-Butyl-4-(dichloromethyl)benzene
Overview
Description
1-tert-Butyl-4-(dichloromethyl)benzene is an organic compound with the molecular formula C11H14Cl2. . This compound is characterized by a benzene ring substituted with a tert-butyl group and a dichloromethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butyl-4-(dichloromethyl)benzene can be synthesized through the chlorination of 1-tert-butyl-4-methylbenzene (p-tert-butyltoluene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the benzylic position .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-4-(dichloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the dichloromethyl group.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-tert-Butyl-4-(dichloromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies involving the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-(dichloromethyl)benzene involves its interaction with molecular targets through its functional groups. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-4-(dichloromethoxy)benzene
- 1-tert-Butyl-4-(dibromomethyl)benzene
- 1-tert-Butyl-4-deuteriomethyl-benzene
- 1-tert-Butyl-4-cyclopropylbenzene
- 1-tert-Butyl-4-(trimethoxymethyl)benzene
Uniqueness
1-tert-Butyl-4-(dichloromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and dichloromethyl groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-tert-butyl-4-(dichloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTQWZWUTLLANF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511898 | |
Record name | 1-tert-Butyl-4-(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79135-60-7 | |
Record name | 1-tert-Butyl-4-(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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